3-chloro-N-(2-morpholinopyrimidin-5-yl)benzamide

Description

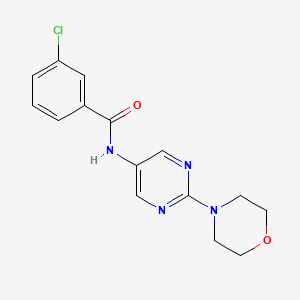

3-Chloro-N-(2-morpholinopyrimidin-5-yl)benzamide is a benzamide derivative featuring a 3-chlorophenyl group linked via an amide bond to a 2-morpholinopyrimidin-5-yl substituent (Figure 1).

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-(2-morpholin-4-ylpyrimidin-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4O2/c16-12-3-1-2-11(8-12)14(21)19-13-9-17-15(18-10-13)20-4-6-22-7-5-20/h1-3,8-10H,4-7H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQCTYZFKAVPVRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=N2)NC(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-morpholinopyrimidin-5-yl)benzamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 2-chloro-5-nitropyrimidine and morpholine, under controlled conditions.

Coupling Reaction: The final step involves coupling the chlorinated benzamide with the pyrimidine ring. This can be done using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-morpholinopyrimidin-5-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

Substitution: Formation of substituted benzamides with different functional groups.

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

3-chloro-N-(2-morpholinopyrimidin-5-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of anti-inflammatory and anticancer drugs.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Chemical Biology: The compound is used as a tool to study biological pathways and mechanisms at the molecular level.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-morpholinopyrimidin-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Morpholinopyrimidinyl vs. Dimethylaminopyrimidinyl ()

- Polarity: Morpholine’s oxygen atom enhances hydrophilicity, improving aqueous solubility relative to dimethylamino .

- Hydrogen Bonding: Morpholine’s NH group may act as a hydrogen-bond donor, unlike dimethylamino, which lacks this capability.

Carbamothioyl Derivatives ()

- Metal Coordination: The carbamothioyl group in 3-chloro-N-(dialkylcarbamothioyl)benzamide facilitates chelation with metals (e.g., Ni²⁺, Cu²⁺), forming square-planar complexes . In contrast, the morpholinopyrimidinyl group lacks sulfur donors, making metal coordination less likely unless via pyrimidine nitrogen or amide oxygen.

Halogenation Patterns ()

- Lipophilicity: The 3-chloro substituent in the target compound increases lipophilicity (logP) compared to non-halogenated benzamides. However, Parimifasorum () exhibits higher logP due to additional Cl, F, and CF₃ groups .

- Synthetic Utility: 3-Chloro-N-phenyl-phthalimide () serves as a monomer in polyimide synthesis, whereas benzamide derivatives like the target compound are more likely tailored for pharmaceutical or coordination chemistry applications .

Biological Activity

3-Chloro-N-(2-morpholinopyrimidin-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H12ClN3O

- Molecular Weight : 249.69 g/mol

The compound exhibits its biological effects primarily through the inhibition of specific protein targets involved in cellular signaling pathways. Its structure allows it to interact with various enzymes and receptors, making it a candidate for multiple therapeutic applications.

-

Inhibition of Protein Disulfide Isomerases (PDIs) :

- PDIs are crucial for protein folding and stability. Inhibiting PDIs can lead to apoptosis in cancer cells, making this compound a potential anticancer agent.

- Anti-inflammatory Properties :

Case Studies

- Cancer Treatment :

- Inflammation Response :

Data Tables

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of Morpholinopyrimidine Derivative :

- The initial step often includes the reaction of a pyrimidine derivative with morpholine under basic conditions.

- Chlorination and Benzamide Formation :

- Subsequent chlorination followed by amide bond formation with benzoic acid derivatives leads to the final product.

Q & A

Q. What are the standard synthetic routes for 3-chloro-N-(2-morpholinopyrimidin-5-yl)benzamide, and how can intermediates be characterized?

The synthesis typically involves sequential functionalization of pyrimidine and benzamide moieties. Key steps include:

- Chlorination : Electrophilic substitution to introduce chlorine at the pyrimidine ring (e.g., using POCl₃ or SOCl₂).

- Coupling : Reaction of the chlorinated pyrimidine with morpholine under basic conditions.

- Amidation : Condensation of the substituted pyrimidine with 3-chlorobenzoyl chloride using coupling agents like EDCI/HOBt. Intermediates are characterized via FT-IR (amide C=O stretch at ~1650–1680 cm⁻¹), ¹H/¹³C NMR (pyrimidine proton signals at δ 8.2–8.8 ppm), and elemental analysis to verify purity .

Q. How can X-ray crystallography validate the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is critical for confirming bond lengths, angles, and supramolecular interactions. For example:

- Crystallization : Slow evaporation from acetonitrile or DMF yields suitable crystals.

- Data collection : Use a diffractometer (MoKα radiation, λ = 0.71073 Å) at low temperature (e.g., 123 K) to minimize thermal motion .

- Refinement : SHELXL software refines the structure, with R-factor < 0.05 for high confidence. Distorted square-planar geometry (if metal complexes are synthesized) can be identified via bond angle deviations .

Q. What spectroscopic methods are optimal for assessing purity and functional groups?

- FT-IR : Confirms amide formation (N–H stretch ~3200–3300 cm⁻¹; C=O ~1680 cm⁻¹).

- NMR : ¹H NMR detects aromatic protons (integration ratios) and morpholine methylene protons (δ 3.5–3.7 ppm). ¹³C NMR identifies carbonyl carbons (~165 ppm).

- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₄ClN₃O₂) .

Advanced Research Questions

Q. How do halogen-halogen interactions influence crystal packing, and how can they be quantified?

In related benzamide derivatives, Cl···Cl interactions (distance ~3.4–3.9 Å) stabilize crystal lattices. Use Hirshfeld surface analysis to map contact contributions (e.g., Cl···Cl contacts account for ~8–12% of interactions). Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model interaction energies, revealing weak but directional forces (~1–3 kcal/mol). Compare with experimental SCXRD data to validate .

Q. How can conflicting biological activity data (e.g., antibacterial vs. inactive results) be resolved?

Contradictions may arise from assay conditions or target specificity. Address this by:

- Dose-response studies : Test across concentrations (1–100 µM) to identify EC₅₀ values.

- Enzyme assays : Directly measure inhibition of bacterial enzymes (e.g., acps-pptase) using fluorogenic substrates.

- Comparative crystallography : Co-crystallize the compound with target enzymes to confirm binding modes .

Q. What strategies optimize synthetic yield when scaling up without compromising purity?

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., chlorination).

- Catalyst screening : Test Pd/C or CuI for coupling steps; optimize solvent (DMF vs. THF) to reduce side products.

- Crystallization control : Use anti-solvent addition (e.g., water in DMF) to enhance crystal uniformity and purity (>98% by HPLC) .

Q. How do substituent variations (e.g., morpholine vs. piperazine) affect pharmacological activity?

Perform structure-activity relationship (SAR) studies:

- Replace morpholine with piperazine or thiomorpholine and test against bacterial/fungal strains.

- Use molecular docking (AutoDock Vina) to predict binding affinities to targets like DNA gyrase.

- Corrogate with logP measurements to assess lipophilicity changes impacting membrane permeability .

Methodological Notes

- Data contradiction resolution : When crystallographic and spectroscopic data conflict (e.g., bond length vs. DFT prediction), re-evaluate refinement parameters (e.g., thermal displacement factors) or run additional NMR experiments (e.g., 2D NOESY) .

- Advanced characterization : For polymorph analysis, combine PXRD , DSC , and Raman spectroscopy to distinguish between forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.